molecular formula C11H12N2O3 B1419159 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione CAS No. 1218258-52-6

3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

カタログ番号: B1419159
CAS番号: 1218258-52-6
分子量: 220.22 g/mol
InChIキー: DHYQKQNALHEFGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione is a chemical compound with the CAS Number 1218258-52-6 and a molecular weight of 220.22 g/mol. Its molecular formula is C11H12N2O3 . This compound is identified as a 3-aminopyrrolidine-2,5-dione derivative, a class of succinimide derivatives that are the subject of ongoing scientific investigation in medicinal chemistry . Recent research into structurally related compounds has shown that 3-aminopyrrolidine-2,5-dione derivatives can be synthesized via mechanochemical aza-Michael reactions and have demonstrated significant anticonvulsant activity in initial pharmacological screens . These related compounds were evaluated in models of psychomotor seizures and maximal electroshock, with some showing activity against pharmacoresistant seizures and a favorable protective index compared to reference drugs . In vitro cytotoxicity screening on HepG2 and SH-SY5Y cell lines for similar compounds indicated low hepatocytotoxicity, though neurocytotoxicity was observed for some derivatives . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound has a purity of 95% . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

特性

IUPAC Name

3-(3-methoxyanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-8-4-2-3-7(5-8)12-9-6-10(14)13-11(9)15/h2-5,9,12H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQKQNALHEFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione, a molecule of significant interest within the field of medicinal chemistry. The pyrrolidine-2,5-dione (succinimide) core is a privileged scaffold, forming the basis of numerous compounds with a wide array of biological activities, including anticonvulsant and analgesic effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural characteristics, a robust protocol for its synthesis, detailed spectroscopic analysis, reactivity profile, and its potential pharmacological applications. By grounding technical data with mechanistic rationale, this guide serves as an essential resource for the exploration and utilization of this promising chemical entity.

The Pyrrolidine-2,5-dione Scaffold: A Cornerstone in Medicinal Chemistry

The five-membered pyrrolidine-2,5-dione ring system is a recurring motif in biologically active molecules.[3] Its prevalence stems from a combination of favorable chemical and structural features. The rigid, cyclic imide structure provides a stable framework for introducing diverse substituents, allowing for precise three-dimensional exploration of pharmacophore space.[3] Derivatives of this scaffold are known to possess a remarkable spectrum of biological functions, including antimicrobial, antitumor, anticonvulsant, and analgesic activities.[4] The compound of focus, 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione, combines this potent scaffold with a methoxyphenylamino substituent, a common feature in neuropharmacological agents, suggesting a strong potential for central nervous system activity.

Physicochemical and Structural Properties

The fundamental identity and computed physicochemical properties of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione are summarized below. These descriptors are critical for predicting its behavior in both chemical and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.

Chemical Structure

The molecule consists of a central pyrrolidine-2,5-dione ring substituted at the 3-position with an amino group, which is in turn connected to a 3-methoxyphenyl group.

synthesis_workflow start1 3-Bromopyrrolidine-2,5-dione process Nucleophilic Substitution start1->process start2 3-Methoxyaniline start2->process reagents Solvent (Acetonitrile) Base (K2CO3) reagents->process workup Reaction Workup (Filtration, Evaporation) process->workup purification Purification (Column Chromatography) workup->purification product 3-[(3-Methoxyphenyl)amino] pyrrolidine-2,5-dione purification->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

This protocol is a representative procedure based on established methodologies for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromopyrrolidine-2,5-dione (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the starting material).

  • Addition of Amine and Base: Add 3-methoxyaniline (1.1 eq) to the suspension, followed by anhydrous potassium carbonate (2.5 eq). The base is crucial for scavenging the HBr generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).

  • Workup - Filtration: After the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Workup - Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation of the synthesized molecule. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the methoxyphenyl ring will appear in the δ 6.5-7.5 ppm region. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.8 ppm. The proton at the C-3 chiral center of the pyrrolidine ring will likely be a multiplet due to coupling with adjacent protons. The CH₂ protons of the pyrrolidine ring will appear as multiplets in the aliphatic region (δ 2.5-3.5 ppm). The two N-H protons (one imide, one amine) will appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will be characterized by two downfield signals for the carbonyl carbons (C=O) of the imide group (δ 170-180 ppm). The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the oxygen being the most downfield. The methoxy carbon will be observed around δ 55 ppm, and the aliphatic carbons of the pyrrolidine ring will appear in the upfield region (δ 30-50 ppm).

Infrared (IR) Spectroscopy

Based on its functional groups, the IR spectrum should exhibit characteristic absorption bands. Key expected peaks include a broad band around 3300-3400 cm⁻¹ corresponding to N-H stretching (both imide and amine), strong, distinct C=O stretching absorptions for the imide group around 1700 cm⁻¹ and 1770 cm⁻¹, and C-O stretching for the methoxy group near 1250 cm⁻¹. [4]

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition. The predicted values for various adducts are crucial for interpreting experimental data.

Adduct IonPredicted m/z
[M+H]⁺221.09208
[M+Na]⁺243.07402
[M+K]⁺259.04796
[M-H]⁻219.07752
Data sourced from PubChemLite.[5]

Reactivity and Stability

The reactivity of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione is governed by its constituent functional groups:

  • Imide Group: The N-H proton is weakly acidic and can be deprotonated by a strong base. The carbonyl groups are susceptible to nucleophilic attack, and the entire imide ring can undergo hydrolysis under harsh acidic or basic conditions.

  • Secondary Amine: The lone pair on the nitrogen atom makes it nucleophilic and basic, allowing it to react with electrophiles.

  • Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic aromatic substitution reactions at positions ortho and para to the methoxy group.

The compound is expected to be stable under standard storage conditions (cool, dry, dark).

Potential Pharmacological Significance and Future Directions

The structural framework of this molecule strongly suggests potential applications in drug discovery, particularly in the realm of central nervous system disorders. Many anticonvulsant and antinociceptive agents are derived from the pyrrolidine-2,5-dione scaffold. [1][6][7]Studies on related compounds have demonstrated that they can exert their effects through various mechanisms, including modulation of voltage-gated sodium and calcium channels. [1][8]

biological_relevance core 3-[(3-Methoxyphenyl)amino] pyrrolidine-2,5-dione scaffold Pyrrolidine-2,5-dione (Succinimide) Scaffold core->scaffold is a derivative of target1 Voltage-Gated Na+ Channels core->target1 may modulate target2 Voltage-Gated Ca2+ Channels core->target2 may modulate target3 GABAergic System core->target3 may modulate activity1 Anticonvulsant Activity target1->activity1 activity2 Analgesic / Antinociceptive Activity target1->activity2 target2->activity1 target2->activity2 target3->activity1 target3->activity2

Caption: Potential biological targets and activities of the core scaffold.

Future Directions:

  • In Vitro Screening: The compound should be evaluated in binding and functional assays to determine its affinity for and modulation of key neurological targets, such as sodium channels, calcium channels, and GABA receptors. [8]2. In Vivo Evaluation: Efficacy should be tested in established animal models of epilepsy (e.g., maximal electroshock (MES), 6 Hz) and pain (e.g., formalin test, neuropathic pain models). [1][6]3. Structure-Activity Relationship (SAR) Studies: A focused library of analogs should be synthesized to explore the SAR. Modifications could include altering the substitution pattern on the phenyl ring, replacing the phenyl ring with other heterocycles, and modifying the pyrrolidine-2,5-dione core.

By systematically pursuing these research avenues, the full therapeutic potential of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione can be elucidated, potentially leading to the development of novel and effective therapeutics.

References

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2022). SpringerLink. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Pyrrolidinedione, 1-[(3-methoxybenzoyl)oxy]-. Retrieved January 26, 2026, from [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. (2015). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. (2001). PubMed. Retrieved January 26, 2026, from [Link]

  • PubChemLite. (n.d.). 3-[(3-methoxyphenyl)amino]pyrrolidine-2,5-dione. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 1-[(3-Aminophenyl)methoxy]pyrrolidine-2,5-dione. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-{[2-(4-Methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione. Retrieved January 26, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. (2016). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione. (2013). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2020). MDPI. Retrieved January 26, 2026, from [Link]

  • Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. (2017). PubMed. Retrieved January 26, 2026, from [Link]

  • A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. (2023). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. (2024). American Chemical Society. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics for neurological disorders. We will delve into the putative mechanism of action of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione, a compound belonging to a class of molecules with significant potential in modulating neuronal excitability. By synthesizing evidence from studies on structurally related pyrrolidine-2,5-dione derivatives, this document aims to provide a robust framework for understanding and investigating this specific molecule.

Introduction: The Pyrrolidine-2,5-dione Scaffold in Neurotherapeutics

The pyrrolidine-2,5-dione core, also known as the succinimide ring, is a well-established privileged scaffold in medicinal chemistry. Its presence in clinically significant drugs, such as the anti-epileptic ethosuximide, underscores its therapeutic relevance.[1] A growing body of research has demonstrated that derivatives of this scaffold possess a broad spectrum of biological activities, with a particular prominence in the realm of central nervous system (CNS) disorders.[2][3]

While direct experimental data on 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione is not extensively available in peer-reviewed literature, a comprehensive analysis of its structural analogues provides a strong basis for predicting its pharmacological profile and mechanism of action. This guide will therefore focus on the well-documented anticonvulsant and antinociceptive properties of the broader class of 3-substituted pyrrolidine-2,5-diones to illuminate the likely therapeutic avenues and molecular targets of the title compound.

Pharmacological Profile of Pyrrolidine-2,5-dione Derivatives: A Foundation for Mechanistic Insight

Derivatives of pyrrolidine-2,5-dione have been consistently identified as potent agents in preclinical models of epilepsy and pain.[4][5] Their efficacy is frequently observed in the maximal electroshock (MES) seizure test, the subcutaneous pentylenetetrazole (scPTZ) seizure model, and the 6 Hz psychomotor seizure model, indicating a broad spectrum of anticonvulsant activity.[1][4][6] Furthermore, many of these compounds exhibit significant analgesic effects in models of tonic and neuropathic pain.[5][7]

The structure-activity relationship (SAR) studies consistently highlight the critical role of the substituent at the 3-position of the pyrrolidine-2,5-dione ring in determining the potency and pharmacological profile of these molecules.[2] The presence of an aromatic moiety, such as the (3-Methoxyphenyl)amino group in our compound of interest, is a common feature in many of the more active analogues.

Postulated Core Mechanism of Action: Modulation of Neuronal Ion Channels

The primary mechanism through which 3-substituted pyrrolidine-2,5-diones are believed to exert their anticonvulsant and antinociceptive effects is the modulation of voltage-gated ion channels, which are fundamental to the regulation of neuronal excitability.

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Several studies on pyrrolidine-2,5-dione derivatives have pointed towards a direct interaction with neuronal voltage-sensitive sodium channels.[4][6] These channels are responsible for the rising phase of the action potential, and their blockade can effectively reduce neuronal hyperexcitability that underlies seizure activity and neuropathic pain. It is postulated that these compounds bind to the channel, stabilizing its inactivated state and thereby limiting the sustained high-frequency firing of neurons.

Modulation of L-type Calcium Channels

In addition to sodium channels, evidence also suggests the involvement of L-type voltage-gated calcium channels.[1][6][7] These channels play a crucial role in neurotransmitter release and intracellular signaling. By inhibiting the influx of calcium through these channels, pyrrolidine-2,5-dione derivatives can further dampen excessive neuronal activity and synaptic transmission.

Potential Involvement of Other Receptors

While the modulation of sodium and calcium channels appears to be a primary mechanism, some derivatives have also been shown to interact with other targets, including GABAA and TRPV1 receptors.[6][7] This suggests that some compounds within this class may possess a multi-target mechanism of action, which could contribute to their broad efficacy.

Below is a diagram illustrating the postulated signaling pathway:

Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Compound 3-[(3-Methoxyphenyl)amino] pyrrolidine-2,5-dione Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Inhibition Ca_Channel L-type Ca2+ Channel Compound->Ca_Channel Inhibition Vesicle Synaptic Vesicle (Neurotransmitters) Na_Channel->Vesicle Depolarization (Blocked) Ca_Channel->Vesicle Ca2+ Influx (Reduced) Neurotransmitter Reduced Neurotransmitter Release Postsynaptic_Effect Decreased Excitability Neurotransmitter->Postsynaptic_Effect Reduced Signal Transmission

Caption: Postulated mechanism of action at the neuronal synapse.

Experimental Workflows for Mechanistic Elucidation

To rigorously test the hypothesized mechanism of action of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Assays

This is the gold-standard technique to directly assess the effect of the compound on ion channel function.

Protocol:

  • Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, ND7/23).

  • Prepare whole-cell patch-clamp recordings.

  • Establish a stable baseline recording of sodium and/or calcium currents.

  • Perfuse the cells with varying concentrations of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione.

  • Record changes in current amplitude, kinetics, and voltage-dependence of activation and inactivation.

  • Analyze the data to determine the IC50 and the specific nature of the channel modulation.

These assays determine the affinity of the compound for specific binding sites on the target channels.

Protocol:

  • Prepare membrane fractions from brain tissue or cells expressing the target ion channel.

  • Incubate the membranes with a specific radioligand (e.g., [3H]batrachotoxin for VGSC site 2) in the presence of varying concentrations of the test compound.

  • Separate bound from unbound radioligand by rapid filtration.

  • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the Ki (inhibitory constant) to quantify the binding affinity.

The following diagram outlines a typical in vitro experimental workflow:

In_Vitro_Workflow start Hypothesis: Compound modulates ion channels patch_clamp Patch-Clamp Electrophysiology (Functional Assay) start->patch_clamp binding_assay Radioligand Binding Assay (Affinity Assay) start->binding_assay data_analysis Data Analysis: IC50, Ki, Mechanism patch_clamp->data_analysis binding_assay->data_analysis conclusion Confirmation of Direct Target Interaction data_analysis->conclusion

Caption: Workflow for in vitro target validation.

In Vivo Models

To confirm the physiological relevance of the in vitro findings, testing in established animal models of seizures and pain is essential.

This model is used to identify compounds that prevent the spread of seizures.

Protocol:

  • Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection).

  • After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

  • Calculate the ED50 (median effective dose) for protection against the seizure endpoint.

This model is sensitive to compounds that raise the seizure threshold.

Protocol:

  • Administer the test compound or vehicle to the animals.

  • After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.

  • Observe the animals for a defined period for the occurrence of clonic seizures.

  • Determine the dose of the test compound that protects 50% of the animals from seizures (ED50).

The following table summarizes the key in vivo models and their relevance:

ModelPrimary IndicationRelevance to Mechanism
Maximal Electroshock (MES)Generalized Tonic-Clonic SeizuresSuggests blockade of voltage-gated sodium channels
Subcutaneous PTZ (scPTZ)Absence SeizuresSuggests effects on T-type calcium channels or GABAergic transmission
6 Hz Psychomotor SeizureTherapy-Resistant Partial SeizuresHigh predictive validity for clinically relevant anticonvulsants
Formalin TestTonic/Persistent PainEvaluates both acute and inflammatory pain responses

Conclusion

Based on a thorough analysis of the scientific literature on the pyrrolidine-2,5-dione scaffold, it is highly probable that 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione functions as a modulator of neuronal excitability, primarily through the inhibition of voltage-gated sodium and L-type calcium channels. This proposed mechanism of action provides a strong rationale for its investigation as a potential therapeutic agent for epilepsy and neuropathic pain. The experimental workflows detailed in this guide offer a clear path for the empirical validation of this hypothesis and the further characterization of this promising compound.

References

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Al-Deeb, O. A., & Al-Omar, M. A. (2004). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 59(10), 758-763. Retrieved January 26, 2026, from [Link]

  • Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 22. Retrieved January 26, 2026, from [Link]

  • Sagan, J., et al. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Pharmaceuticals, 15(10), 1235. Retrieved January 26, 2026, from [Link]

  • Kim, H., et al. (2012). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(16), 5296-5300. Retrieved January 26, 2026, from [Link]

  • Gora, M., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(18), 6546. Retrieved January 26, 2026, from [Link]

  • Kaminski, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. ACS Chemical Neuroscience, 7(8), 1050-1064. Retrieved January 26, 2026, from [Link]

  • Gora, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1599. Retrieved January 26, 2026, from [Link]

  • Yilmaz, I., & Cakir, C. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245749. Retrieved January 26, 2026, from [Link]

  • Abd-Ella, A. A., et al. (2020). Insecticidal activity of some 3, 5-pyrazolidinedione derivatives against cotton leaf worm, Spodoptera littoralis (Boised.) (Lepidoptera: Noctuidae). Journal of Plant Protection and Pathology, 11(5), 245-251. Retrieved January 26, 2026, from [Link]

  • Yilmaz, I., & Cakir, C. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245749. Retrieved January 26, 2026, from [Link]

  • Obniska, J., et al. (2012). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 20(12), 3903-3912. Retrieved January 26, 2026, from [Link]

  • Sagan, J., et al. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Pharmaceuticals, 15(10), 1235. Retrieved January 26, 2026, from [Link]

  • Salvador, J. A. R., et al. (2022). Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. International Journal of Molecular Sciences, 23(19), 11451. Retrieved January 26, 2026, from [Link]

  • Bakulina, O. Y., & Kantin, G. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. Retrieved January 26, 2026, from [Link]

  • Gora, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1599. Retrieved January 26, 2026, from [Link]

  • Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(10), 19348-19367. Retrieved January 26, 2026, from [Link]

  • Obniska, J., et al. (2018). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Archiv der Pharmazie, 351(8), e1800071. Retrieved January 26, 2026, from [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2779. Retrieved January 26, 2026, from [Link]

Sources

A Technical Guide to the Anticonvulsant Potential of Pyrrolidine-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine-2,5-dione, or succinimide, scaffold represents a cornerstone in the development of anticonvulsant therapeutics. This guide provides a detailed exploration of this chemical class, beginning with its fundamental mechanism of action centered on the modulation of T-type calcium channels. We delve into the critical structure-activity relationships (SAR) that govern the efficacy and spectrum of activity of these compounds, offering insights into rational drug design. Furthermore, this document outlines robust synthetic methodologies and details the essential preclinical screening models, both in vivo and in vitro, that are pivotal for evaluating novel derivatives. By contextualizing the discussion with the established clinical landscape of succinimide drugs like ethosuximide, this guide serves as a comprehensive resource for professionals engaged in the discovery and development of next-generation antiepileptic agents.

The Central Mechanism of Action: Targeting Neuronal Excitability

The primary anticonvulsant effect of classical pyrrolidine-2,5-diones, such as the well-established drug ethosuximide, is achieved through the specific inhibition of low-voltage-activated T-type calcium channels.[1][2][3][4] These channels are integral to the rhythmic burst firing of neurons, particularly within thalamocortical circuits, which are implicated in the generation of spike-and-wave discharges characteristic of absence seizures.[2][5]

Causality of Experimental Choice: The focus on T-type calcium channels stems from their role as "rhythm generators" in the thalamus.[5] During an absence seizure, there is a pathological synchronization of neuronal firing in the thalamocortical loop. By blocking T-type calcium channels, succinimide derivatives reduce the flow of calcium ions into the neuron, which in turn dampens the oscillatory, high-frequency firing that sustains the seizure.[2][3] This targeted approach explains their high efficacy against this specific seizure type.

While T-type calcium channel blockade is the principal mechanism, recent research into novel, more complex derivatives has shown that some compounds possess a broader, multimodal mechanism. These next-generation molecules may also exert influence on neuronal voltage-sensitive sodium and L-type calcium channels, potentially widening their spectrum of anticonvulsant activity.[6][7][8][9]

Mechanism_of_Action cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Thalamocortical) Pyrrolidinedione Pyrrolidine-2,5-dione (e.g., Ethosuximide) T_type_Channel T-type Ca²⁺ Channel Pyrrolidinedione->T_type_Channel Ca_Influx Ca²⁺ Influx T_type_Channel->Ca_Influx Mediates Burst_Firing Neuronal Burst Firing Ca_Influx->Burst_Firing Triggers Seizure Absence Seizure Propagation Burst_Firing->Seizure Leads to

Figure 1: Mechanism of Pyrrolidine-2,5-dione Anticonvulsant Activity.

Structure-Activity Relationships (SAR): A Blueprint for Potency

The design of effective anticonvulsants based on the pyrrolidine-2,5-dione framework is heavily reliant on understanding its structure-activity relationships. The core scaffold itself is considered a crucial pharmacophore for activity.[10] However, substitutions at specific positions on the ring dictate the potency, safety profile, and breadth of anticonvulsant effects.

  • Substitution at C3: This position is paramount for modulating activity. The introduction of various alkyl and aryl groups has been extensively studied. For instance, research has demonstrated that non-aromatic substituents, such as a sec-butyl group, can positively influence anticonvulsant activity in certain models.[11] The nature and size of the substituent at C3 can differentiate a compound's efficacy against chemically-induced (scPTZ) versus electrically-induced (MES) seizures.

  • Substitution at the N1-Imide Nitrogen: The nitrogen atom of the imide is a key site for derivatization. Attaching different chemical moieties, often via an acetamide linker, significantly impacts the pharmacological profile. Phenylpiperazine fragments are common additions that have yielded compounds with potent, broad-spectrum activity.[11][12]

  • Hybridization Strategies: A modern approach involves creating hybrid molecules that merge the pyrrolidine-2,5-dione scaffold with pharmacophores from other established antiepileptic drugs like levetiracetam or lacosamide.[7][9] This strategy aims to develop single molecules with multiple mechanisms of action, leading to a wider spectrum of protection and potentially a better safety profile.[7]

Position of SubstitutionType of SubstituentImpact on Anticonvulsant ActivityKey References
C3-Position Alkyl (e.g., methyl, sec-butyl)Influences potency and spectrum of activity. Non-aromatic groups can be favorable.[11]
Aryl / PhenylCan confer activity; often explored in combination with N1 substitutions.[11]
N1-Position (Imide) Phenylpiperazine-acetamideOften leads to potent, broad-spectrum activity in MES, scPTZ, and 6-Hz models.[11][12]
PhenylaminoDerivatives have shown efficacy in both MES and scPTZ seizure models.[13]
Overall Strategy Hybridization with other AEDsAims to create multifunctional ligands with broader efficacy and improved safety.[7][9]

Synthesis of Pyrrolidine-2,5-dione Derivatives: A Practical Protocol

The synthesis of pyrrolidine-2,5-dione derivatives is well-established, typically involving the cyclization of succinic acid precursors with an appropriate amine source.[11][14][15] This process allows for modular assembly, where different substituted succinic anhydrides can be combined with various primary amines to generate a diverse library of compounds for screening.

Self-Validating Protocol: General Synthesis of N-Substituted Pyrrolidine-2,5-diones

This protocol describes a common two-step synthesis, starting from a substituted succinic anhydride and an amino acid, followed by coupling to a primary amine. This method is self-validating as the successful formation of intermediates and the final product can be confirmed at each stage using standard analytical techniques (TLC, NMR, MS).

Step 1: Synthesis of the Pyrrolidine-2,5-dione Carboxylic Acid Intermediate

  • Reactants: Combine equimolar amounts of a selected succinic anhydride (e.g., 2-methyl-2-phenyl succinic anhydride) and an amino acid (e.g., aminoacetic acid) in a round-bottom flask.

  • Reaction Condition: Heat the mixture neat (without solvent) to 180°C for 1 hour.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up & Purification: Allow the reaction mixture to cool to room temperature. The resulting solid intermediate, a pyrrolidine-2,5-dione with a carboxylic acid moiety, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate.

Step 2: Amide Coupling to Form the Final Compound

  • Activation: Dissolve the carboxylic acid intermediate from Step 1 in a dry, aprotic solvent such as dimethylformamide (DMF). Add a coupling reagent, for example, 1.1 equivalents of carbonyldiimidazole (CDI), and stir at room temperature for 1-2 hours to activate the carboxylic acid.[14]

  • Coupling: To the activated intermediate, add 1.0 equivalent of the desired primary amine (e.g., a substituted 4-phenylpiperazine).

  • Reaction Condition: Continue stirring the reaction at room temperature for 12-24 hours.[14] Monitor the reaction to completion by HPLC or TLC.

  • Work-up & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to afford the final, pure pyrrolidine-2,5-dione derivative.

Preclinical Evaluation: From Benchtop to In Vivo Efficacy

A rigorous preclinical evaluation is essential to identify promising anticonvulsant candidates. This process involves a tiered approach, starting with high-throughput in vitro assays to determine mechanism and moving to in vivo animal models to assess efficacy and neurotoxicity.[16][17]

In Vitro Models: Mechanistic Insights

In vitro experiments are crucial for elucidating the specific molecular targets of new compounds.[16] These often include:

  • Binding Assays: Radioligand binding studies to determine the affinity of compounds for specific ion channels (e.g., T-type calcium, voltage-gated sodium) and neurotransmitter receptors.[6][8]

  • Electrophysiology: Patch-clamp techniques on isolated neurons or cell lines expressing the target channel to directly measure the effect of the compound on ion flow and channel kinetics.

In Vivo Models: Assessing Antiseizure Activity

Animal models are indispensable for evaluating the overall physiological effect of a drug candidate.[17] The standard screening models, often conducted in mice and rats, include:

  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure via electrical stimulation.[17] It is highly predictive of efficacy against generalized tonic-clonic seizures in humans.[17][18]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a chemical convulsant that induces seizures resembling human absence seizures. This test is therefore a primary screen for compounds targeting this seizure type.[12][13]

  • 6-Hertz (6-Hz) Psychomotor Seizure Model: This model is particularly valuable as it identifies compounds effective against focal seizures that are often resistant to therapy.[18][19]

  • Rotarod Test: This test is used to assess potential motor impairment and neurotoxicity. Animals are placed on a rotating rod, and their ability to remain on it after drug administration is measured.[12][13][19]

Preclinical_Workflow Start New Pyrrolidine-2,5-dione Derivative Library InVitro In Vitro Screening (Binding Assays, Electrophysiology) Start->InVitro Mechanistic Studies InVivo_Screening Initial In Vivo Screening InVitro->InVivo_Screening Active Compounds MES MES Test (Generalized Seizures) InVivo_Screening->MES scPTZ scPTZ Test (Absence Seizures) InVivo_Screening->scPTZ SixHz 6-Hz Test (Focal Seizures) InVivo_Screening->SixHz Neurotox Neurotoxicity (Rotarod Test) MES->Neurotox Efficacious Compounds scPTZ->Neurotox Efficacious Compounds SixHz->Neurotox Efficacious Compounds Lead_Opt Lead Optimization (SAR-guided) Neurotox->Lead_Opt Favorable Profile Preclinical_Candidate Preclinical Candidate Selection Neurotox->Preclinical_Candidate Optimized Lead Lead_Opt->Start Iterative Design

Figure 2: Preclinical Screening Workflow for Anticonvulsant Pyrrolidine-2,5-diones.

Protocol: Maximal Electroshock (MES) Test in Mice
  • Animal Preparation: Use adult male mice (e.g., Swiss Albino, 20-25g). Acclimatize animals for at least 5 days before the experiment.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. Include a vehicle control group and a positive control group (e.g., phenytoin).

  • Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes for i.p. administration) to allow the drug to reach its peak effect.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure lasting for more than 3 seconds. The absence of this phase is considered protection.[17]

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

The Clinical and Therapeutic Landscape

The clinical utility of the pyrrolidine-2,5-dione class is firmly established by ethosuximide, which remains a first-line therapy for treating absence seizures.[3][20] Its success underscores the therapeutic value of targeting T-type calcium channels for this specific epilepsy type. Other members of this class, such as phensuximide and methsuximide, have also been used clinically, further validating the succinimide scaffold.[10]

Drug NamePrimary IndicationMechanism of ActionKey Clinical Characteristics
Ethosuximide Absence (Petit Mal) SeizuresBlocks thalamic T-type Ca²⁺ channels.[3]First-line agent, generally well-tolerated. Therapeutic range is typically 40-100 µg/mL.[20][21]
Phensuximide Absence (Petit Mal) SeizuresSuccinimide anticonvulsant, presumed to act on T-type Ca²⁺ channels.One of the earlier succinimides developed.[10]
Methsuximide Refractory Absence SeizuresSuccinimide anticonvulsant, presumed to act on T-type Ca²⁺ channels.Generally reserved for seizures refractory to other treatments due to its side-effect profile.

Conclusion and Future Directions

The pyrrolidine-2,5-dione core is a privileged scaffold in medicinal chemistry, providing a robust foundation for the development of potent anticonvulsant agents. While its historical success is rooted in the targeted inhibition of T-type calcium channels for absence seizures, the future of this class lies in structural diversification and hybridization.[7][9] Ongoing research is focused on synthesizing novel derivatives with broader activity spectra, capable of addressing more common and drug-resistant forms of epilepsy, such as focal and generalized tonic-clonic seizures.[8] By integrating advanced synthetic strategies with comprehensive preclinical evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI. [Link]

  • Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. (2016). PubMed. [Link]

  • Synthesis and Anticonvulsant Activity of New 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. (2011). PubMed. [Link]

  • Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. (2022). PubMed Central. [Link]

  • Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. (n.d.). ResearchGate. [Link]

  • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. (2015). PubMed Central. [Link]

  • List of Pyrrolidine anticonvulsants. (n.d.). Drugs.com. [Link]

  • Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. (2008). PubMed. [Link]

  • Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. (n.d.). Bentham Science. [Link]

  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (n.d.). OPR Science. [Link]

  • (PDF) Pyrrolidine-2,5-dione. (n.d.). ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

  • Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. (2014). PubMed. [Link]

  • The Screening models for antiepileptic drugs: A Review. (n.d.). ResearchGate. [Link]

  • Preclinical Testing Strategies for Epilepsy Therapy Development. (2022). PubMed Central. [Link]

  • Low threshold T-type calcium channels as targets for novel epilepsy treatments. (2014). PubMed Central. [Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2022). PubMed Central. [Link]

  • Ethosuximide. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors. (2015).
  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. (2018). PubMed. [Link]

  • General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. Reagents... (n.d.). ResearchGate. [Link]

  • Chapter 14. Ethosuximide. (n.d.). AccessPharmacy. [Link]

  • In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Cav3 T-Type Channels As Drug Targets For Treating Epilepsy. (n.d.). Taylor & Francis Online. [Link]

  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). MDPI. [Link]

  • Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. (2023). MDPI. [Link]

  • The Role of T-Type Calcium Channel Genes in Absence Seizures. (2014). PubMed Central. [Link]

  • Brief history of anti-seizure drug development. (2018). PubMed Central. [Link]

  • Epilepsy. (n.d.). Transpharmation. [Link]

  • Succinimides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharma Change. [Link]

  • Novel antiseizure medications in the development pipeline: promising candidates and recent failures. (n.d.). ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

  • Ethosuximide: From Bench to Bedside. (2007). PubMed Central. [Link]

  • T-type calcium channel. (n.d.). Wikipedia. [Link]

  • In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. (2014). National Institutes of Health. [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (2022). PubMed Central. [Link]

  • Structure-activity relationships of phenytoin-like anticonvulsant drugs. (1990). PubMed. [Link]

  • Master Ethosuximide: Mechanism of Action. (n.d.). Picmonic. [Link]

  • (PDF) T-Type Calcium Channels and Epilepsy. (2014). ResearchGate. [Link]

  • Ethosuximide. (n.d.). Wikipedia. [Link]

  • Novel antiseizure medications in the development pipeline: promising candidates and recent failures. (2023). springermedizin.de. [Link]

  • Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review. (2021). Semantic Scholar. [Link]

  • Chemical structures of new anticonvulsant drugs. Fig. (2). The... (n.d.). ResearchGate. [Link]

  • Class (56) Structure Activity Relationship (SAR) of Anticonvulsant. (2023). Medicinal Chemistry 01. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione, a substituted N-arylmaleimide. N-substituted maleimides are crucial building blocks in medicinal chemistry and materials science, serving as versatile Michael acceptors and dienophiles in cycloaddition reactions.[1] This protocol outlines a robust two-step, one-pot synthesis methodology, detailing the reaction mechanism, reagent handling, purification, and characterization. The procedure is designed to be self-validating by explaining the scientific rationale behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Scientific Background

N-aryl maleimides, such as the target compound 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione (more commonly named N-(3-methoxyphenyl)maleimide), are five-membered cyclic imides. Their significance stems from the reactive carbon-carbon double bond within the maleimide ring, which readily participates in various chemical transformations. This reactivity makes them invaluable as chemical probes, cross-linking agents in polymer chemistry, and precursors for pharmacologically active molecules.[1][2]

The synthesis of N-arylmaleimides is most commonly achieved through the reaction of an aniline derivative with maleic anhydride.[1] This transformation proceeds via a two-step mechanism:

  • Amic Acid Formation: The process begins with a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline (3-methoxyaniline, also known as m-anisidine) attacks one of the electrophilic carbonyl carbons of maleic anhydride.[3][4] This results in the opening of the anhydride ring to form an intermediate maleanilic acid, specifically N-(3-methoxyphenyl)maleanilic acid. This step is typically rapid and can occur at room temperature.[1]

  • Dehydrative Cyclization: The intermediate amic acid is then cyclized to form the final imide product. This step involves the elimination of a water molecule and requires energy, typically supplied by heating. The reaction is often catalyzed by a dehydrating agent, such as acetic anhydride, in the presence of a base like sodium acetate.[5][6]

This protocol combines these two steps into a streamlined, one-pot procedure that maximizes efficiency and yield.

Reaction Scheme and Workflow

Overall Reaction

The synthesis converts Maleic Anhydride and 3-Methoxyaniline into N-(3-Methoxyphenyl)maleimide through an intermediate amic acid, facilitated by heat and a dehydrating agent.

Caption: Overall two-step reaction mechanism for the synthesis.

Experimental Workflow

The laboratory process follows a logical sequence from reaction setup to final product analysis.

G A 1. Reagent Preparation & Safety Check B 2. Amic Acid Formation (Stirring at RT) A->B C 3. Imide Cyclization (Heating with Ac2O/NaOAc) B->C D 4. Reaction Quench & Product Precipitation C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (TLC, NMR, FTIR) F->G

Caption: High-level experimental workflow from start to finish.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Mmol (Equiv.)AmountPuritySupplier
Maleic AnhydrideC₄H₂O₃98.0610.0 (1.0)0.98 g≥99%Sigma-Aldrich
3-Methoxyaniline (m-Anisidine)C₇H₉NO123.1510.0 (1.0)1.23 g (1.1 mL)≥98%Acros Organics
Acetic AnhydrideC₄H₆O₃102.0931.7 (3.17)3.0 mL≥98%Fisher Scientific
Sodium Acetate (Anhydrous)C₂H₃NaO₂82.031.83 (0.18)0.15 g≥99%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05-~20 mLACS GradeVWR
EthanolC₂H₅OH46.07-~50 mL95% or Absolute-
Deionized WaterH₂O18.02-~200 mL--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller or oil bath

  • Reflux condenser

  • Dropping funnel

  • Beakers (50 mL, 250 mL)

  • Büchner funnel and filter flask assembly

  • Vacuum source

  • Standard laboratory glassware (graduated cylinders, etc.)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Analytical balance

Detailed Synthesis Protocol

A. Safety Precautions

  • General: This procedure must be conducted in a well-ventilated chemical fume hood.[7] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[8]

  • 3-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9][10] Avoid all direct contact.

  • Maleic Anhydride: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Acetic Anhydride & Glacial Acetic Acid: Corrosive and flammable.[11][12] They cause severe burns and have pungent, irritating vapors. Handle exclusively in the fume hood.[7][13]

B. Step-by-Step Procedure

Part 1: Formation of N-(3-methoxyphenyl)maleanilic Acid

  • Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. Add maleic anhydride (0.98 g, 10.0 mmol).

  • Dissolution: Add ~20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the maleic anhydride is fully dissolved.

    • Scientific Rationale: Glacial acetic acid serves as a suitable solvent for both the reactants and the intermediate. Unlike other solvents like ether where the amic acid might precipitate prematurely, acetic acid keeps the reaction mixture homogeneous for the subsequent step.[14]

  • Amine Addition: In a separate small beaker, dissolve 3-methoxyaniline (1.23 g, 10.0 mmol) in ~5 mL of glacial acetic acid. Transfer this solution to a dropping funnel and add it dropwise to the stirring maleic anhydride solution over 10-15 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes. The formation of the amic acid is typically exothermic and proceeds readily.[1]

Part 2: Dehydrative Cyclization to N-(3-methoxyphenyl)maleimide

  • Catalyst and Dehydrating Agent Addition: To the amic acid solution, add anhydrous sodium acetate (0.15 g, 1.83 mmol) followed by acetic anhydride (3.0 mL, 31.7 mmol).

    • Scientific Rationale: Acetic anhydride is the dehydrating agent that facilitates the ring-closure by consuming the water molecule formed during imidization.[6] Sodium acetate acts as a basic catalyst to promote the cyclization reaction.[5]

  • Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to 60-70°C using a heating mantle or oil bath. Maintain this temperature with vigorous stirring for 60-90 minutes.

    • Expert Insight: Monitoring the reaction progress via Thin Layer Chromatography (TLC) is highly recommended. Use a 1:1 Hexane:Ethyl Acetate solvent system. The product (maleimide) will have a higher Rf value than the intermediate (amic acid).

Part 3: Isolation and Purification

  • Quenching and Precipitation: After the reaction is complete (as determined by TLC or time), remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly and with stirring into a 250 mL beaker containing ~150 mL of an ice-water slurry.

    • Scientific Rationale: Pouring the mixture into ice water serves two purposes: it quenches any unreacted acetic anhydride and precipitates the organic product, which is poorly soluble in water.

  • Isolation: A solid precipitate (typically yellow or off-white) should form. Allow the slurry to stir in the ice bath for another 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with copious amounts of cold deionized water (~100 mL) to remove residual acetic acid and salts. Finally, wash with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the crude product in a vacuum oven at 40-50°C or air-dry until a constant weight is achieved. The expected yield of crude product is typically in the range of 70-85%.

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Characterization

The identity and purity of the synthesized 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: 1:1 Hexane/Ethyl Acetate

    • Visualization: UV lamp (254 nm)

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Look for characteristic imide C=O stretching bands (~1700-1780 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-O-C stretching of the methoxy group (~1250 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [5]

    • ¹H NMR (CDCl₃): Expect signals for the methoxy group protons (~3.8 ppm, singlet, 3H), the vinyl protons of the maleimide ring (~6.8 ppm, singlet, 2H), and the aromatic protons (multiplets in the ~6.9-7.4 ppm range).

    • ¹³C NMR (CDCl₃): Expect signals for the imide carbonyl carbons (~170 ppm), the vinyl carbons (~134 ppm), and the aromatic/methoxy carbons.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is poor, ensure the maleic anhydride and 3-methoxyaniline are of high purity and the sodium acetate is anhydrous. Incomplete dehydration during the cyclization step is a common issue; ensure the reaction is heated for a sufficient duration.

  • Dark-colored Product: The product can sometimes be dark due to polymerization byproducts.[15] This can be minimized by avoiding excessively high temperatures (>80°C) during the reaction. If the product is highly discolored, purification by column chromatography on silica gel may be necessary.[15]

  • Alternative Solvents: While glacial acetic acid is effective, some protocols use solvents like diethyl ether for the initial amic acid formation, where the intermediate precipitates and is isolated before the cyclization step.[14] However, the one-pot method described here is generally more efficient for laboratory scale.

References

  • IOSR Journal of Applied Chemistry. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. [Link]

  • Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

  • Google Patents. (2018).
  • University of California, Berkeley. (n.d.). Glacial Acetic Acid Safety Data Sheet. [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid?[Link]

  • Brainly.com. (2023). A. Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid. [Link]

  • Google Patents. (2008).
  • ResearchGate. (2010). Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Methoxyaniline. [Link]

  • INEOS Group. (2019). Glacial acetic acid (GAA) Safety Data Sheet. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety. [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione in In Vitro Seizure Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to Novel Anticonvulsant Screening

Epilepsy is a complex neurological disorder affecting over 70 million people globally, characterized by recurrent, spontaneous seizures.[1] The development of novel anti-seizure drugs (ASDs) is critical, particularly for the significant population of patients with pharmacoresistant epilepsy. The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in anticonvulsant drug discovery, with derivatives known to exhibit broad-spectrum activity in various seizure models.[2][3] Compounds from this class have been shown to modulate neuronal excitability, often through interactions with voltage-gated sodium and calcium channels.[4][5]

This document provides a comprehensive guide for the initial in vitro characterization of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione , a novel derivative of this promising chemical class. We present a structured, field-proven workflow designed to assess its potential anti-seizure efficacy using established and reliable in vitro models of seizure-like activity. The protocols herein are designed to be self-validating, providing researchers with a robust framework for decision-making in the early stages of drug development.

The primary objectives of this guide are to:

  • Establish the baseline effects of the compound on neuronal network activity.

  • Determine the compound's efficacy in suppressing chemically-induced seizure-like events.

  • Provide a foundational dataset for further preclinical development.

We will focus on two widely-used and complementary models: the acute rodent hippocampal brain slice, which preserves the native neural architecture, and dissociated primary neuronal cultures on micro-electrode arrays (MEAs), which offer higher throughput and detailed network analysis.[6][7]

Part 1: Foundational Knowledge & Experimental Design

The Pyrrolidine-2,5-dione Scaffold: A Privileged Structure in Epilepsy Research

The pyrrolidine-2,5-dione core is a key structural feature of several clinically used ASDs, including ethosuximide.[5] Research into novel derivatives has revealed that modifications to this central ring can yield compounds with potent activity in models of tonic-clonic, absence, and focal seizures.[2] The proposed mechanisms often involve the stabilization of the inactivated state of voltage-gated sodium channels or modulation of L-type calcium channels, thereby reducing neuronal hyperexcitability.[4][5] Given this precedent, it is hypothesized that 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione may act through similar ion channel modulation.

Selecting the Right In Vitro Model

In vitro models provide a controlled environment to dissect the mechanisms of seizure-like events (SLEs) and the action of potential ASDs.[8][9]

  • Acute Brain Slices: These preparations, typically from the hippocampus, maintain the intricate local circuitry of the brain, including the interplay between excitatory and inhibitory neurons.[7][10] They are invaluable for studying how a compound affects network oscillations and synaptic transmission in a structurally intact system.[11] However, their viability is limited to a few hours.[6]

  • Dissociated Neuronal Cultures & MEAs: This model allows for the long-term culture of neurons that self-assemble into functional networks.[6] When plated on MEAs, researchers can non-invasively record spontaneous and evoked electrical activity from dozens of sites simultaneously over days or weeks.[7][12] This platform is ideal for assessing network-level effects, such as burst firing and synchrony, and is amenable to higher-throughput screening.

The following workflow outlines a logical progression, starting with a higher-throughput MEA screen to establish effective concentrations, followed by a more detailed mechanistic investigation in acute hippocampal slices.

G cluster_0 Phase 1: High-Throughput Screening & Dose-Ranging cluster_1 Phase 2: Mechanistic Validation in Intact Circuits MEA_prep Prepare Primary Neuronal Cultures on MEA Plates MEA_baseline Record Baseline Spontaneous Network Activity MEA_prep->MEA_baseline MEA_dose Dose-Response Assay with Test Compound MEA_baseline->MEA_dose MEA_induce Induce Seizure-Like Events (e.g., with 4-AP) MEA_dose->MEA_induce MEA_rescue Assess Compound's Ability to Suppress SLEs MEA_induce->MEA_rescue Slice_treat Apply Effective Compound Concentration (from Phase 1) MEA_rescue->Slice_treat Slice_prep Prepare Acute Hippocampal Slices Slice_baseline Record Baseline Field Potentials Slice_prep->Slice_baseline Slice_induce Induce SLEs with Low Mg2+ or 4-AP Slice_baseline->Slice_induce Slice_induce->Slice_treat Slice_analyze Analyze Changes in SLE Frequency, Duration, and Amplitude

Caption: Experimental workflow for evaluating a novel anticonvulsant.

Part 2: Detailed Protocols and Methodologies

Protocol 1: Assessing Neuro-modulatory Effects in Primary Neuronal Cultures using MEAs

This protocol establishes the baseline effect of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione on spontaneous neuronal network activity and its ability to counteract a chemically induced hyperexcitable state.

Materials:

  • Primary rodent cortical or hippocampal neurons

  • MEA plates (e.g., 48-well or 96-well)

  • Complete neuronal culture medium (e.g., Neurobasal + B27 supplement + GlutaMAX)

  • 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione (test compound)

  • Vehicle (e.g., 0.1% DMSO in culture medium)

  • 4-Aminopyridine (4-AP), a potassium channel blocker and potent convulsant.[12]

  • MEA recording system

Procedure:

  • Cell Culture: Plate primary neurons onto MEA plates according to the manufacturer's instructions. Culture the cells for at least 14-21 days in vitro (DIV) to allow for the formation of mature, spontaneously active neuronal networks.[7]

  • Baseline Recording: Place the MEA plate in the recording system heated to 37°C. Allow the culture to equilibrate for 10 minutes. Record at least 15 minutes of baseline spontaneous network activity. Key parameters to analyze are mean firing rate, burst frequency, network burst frequency, and synchrony index.[7]

  • Compound Application (Dose-Response):

    • Prepare serial dilutions of the test compound in complete culture medium. A suggested starting range, based on similar compounds, is 100 nM to 100 µM.[13]

    • Add the test compound or vehicle to the wells.

    • After a 30-minute incubation, record network activity for another 15 minutes.

    • Analyze the data to determine the highest concentration that does not significantly suppress baseline network activity (to avoid general toxicity). This will be the upper limit for efficacy testing.

  • Induction of Seizure-Like Events (SLEs):

    • In a separate set of wells, after a baseline recording, apply a known concentration of a chemoconvulsant. 4-AP is recommended for its robust effect in culture.[12] A typical effective concentration is 50-100 µM.

    • Incubate for 20-30 minutes until a stable pattern of hyperexcitability (high-frequency, synchronized bursting) is observed. Record this activity.

  • Efficacy Testing (Rescue Experiment):

    • To the wells exhibiting stable SLEs, add the pre-determined, non-toxic concentrations of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione.

    • Incubate for 30 minutes and record for a final 15 minutes.

  • Data Analysis:

    • Quantify the changes in network burst frequency, duration, and the number of electrodes participating in synchronized network events.

    • A significant reduction in these parameters in the presence of the test compound indicates potential anti-seizure activity.

Data Presentation:

ParameterBaseline4-AP (50 µM)4-AP + Test Compound (1 µM)4-AP + Test Compound (10 µM)
Network Burst Frequency (bursts/min) 5.2 ± 0.828.5 ± 3.115.1 ± 2.57.9 ± 1.2
Network Burst Duration (s) 1.8 ± 0.36.5 ± 1.13.2 ± 0.62.1 ± 0.4
Synchrony Index 0.4 ± 0.050.9 ± 0.080.6 ± 0.070.45 ± 0.06

Table 1: Representative data from an MEA-based seizure model assay. Values are mean ± SEM. This table illustrates the expected trends for a compound with anti-seizure efficacy.

Protocol 2: Validation in Acute Hippocampal Slices

This protocol uses an ex vivo model that preserves the brain's local architecture to validate the findings from the MEA assay.[7] We will induce SLEs by manipulating the ionic environment (low Mg²⁺), which enhances NMDA receptor activity.[6][11]

Materials:

  • Rodent (rat or mouse, P15-P30)

  • Vibrating microtome (vibratome)

  • Artificial cerebrospinal fluid (aCSF), standard and modified

  • Submerged recording chamber with perfusion system

  • Glass microelectrodes for local field potential (LFP) recording

  • Amplifier and data acquisition system

  • 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione (test compound)

aCSF Formulations:

ComponentStandard aCSF (mM)Low Mg²⁺ aCSF (mM)
NaCl124124
KCl3.53.5
NaH₂PO₄1.251.25
NaHCO₃2626
D-Glucose1010
CaCl₂2.02.0
MgCl₂ 1.3 0

Table 2: Composition of artificial cerebrospinal fluid (aCSF). Both solutions should be continuously bubbled with 95% O₂ / 5% CO₂.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal in accordance with institutional animal care guidelines.[11]

    • Rapidly remove the brain and place it in ice-cold, oxygenated standard aCSF.

    • Cut horizontal or coronal hippocampal slices (300-400 µm thick) using a vibratome.[14]

    • Transfer slices to a holding chamber with oxygenated standard aCSF at 32-34°C for at least 1 hour to recover.

  • Recording Setup:

    • Transfer a single slice to the submerged recording chamber, continuously perfused with oxygenated standard aCSF at 32-34°C.

    • Place a glass microelectrode filled with aCSF into the CA1 or CA3 pyramidal cell layer to record LFPs.

  • Baseline and SLE Induction:

    • Record a stable baseline for 15-20 minutes in standard aCSF.

    • Switch the perfusion to the low Mg²⁺ aCSF. Spontaneous, recurrent SLEs should begin to appear within 20-40 minutes.[11] An SLE is typically defined as a discharge lasting >5-10 seconds.[9]

    • Record at least 30 minutes of stable SLE activity to establish a baseline seizure frequency and duration.

  • Compound Application:

    • Switch the perfusion to low Mg²⁺ aCSF containing the most effective, non-toxic concentration of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione determined in Protocol 1.

    • Perfuse for 30-40 minutes and record the activity.

  • Washout:

    • (Optional but recommended) Switch the perfusion back to low Mg²⁺ aCSF without the compound to observe if the seizure activity returns, demonstrating a reversible effect.

  • Data Analysis:

    • Measure the frequency, duration, and amplitude of the SLEs before, during, and after compound application.

    • A significant reduction in the frequency and/or duration of SLEs indicates anticonvulsant activity in a more physiologically relevant model.

G cluster_0 Proposed Mechanism of Action cluster_1 Outcome Neuron Neuronal Membrane Extracellular Intracellular Na_Channel Voltage-Gated Na+ Channel Outcome Reduced Neuronal Hyperexcitability Na_Channel->Outcome Decreased Na+ Influx Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Outcome Decreased Ca2+ Influx Test_Compound 3-[(3-Methoxyphenyl)amino] p-2,5-dione Test_Compound->Na_Channel Inhibits/ Modulates Test_Compound->Ca_Channel Inhibits/ Modulates

Caption: Proposed mechanism for pyrrolidine-2,5-dione derivatives.

Trustworthiness and Self-Validation

The experimental designs described above incorporate several layers of validation:

  • Vehicle Controls: All experiments must include a vehicle-only control to ensure that the solvent (e.g., DMSO) does not have an effect on its own.

  • Positive Controls: When establishing a new assay, a known ASD (e.g., carbamazepine for sodium channel-blocking effects, ethosuximide for calcium channel effects) should be run in parallel to confirm the model's sensitivity and responsiveness.

  • Dose-Response Relationship: Demonstrating a concentration-dependent effect strengthens the evidence for a specific pharmacological action rather than a non-specific or toxic effect.

  • Complementary Models: Confirming efficacy in both a dissociated culture model (MEA) and a preserved circuit model (acute slice) provides robust evidence of the compound's potential. Activity in both models suggests the compound targets fundamental neuronal properties rather than an artifact of a specific preparation.[6][7]

Conclusion and Future Directions

This guide provides a strategic framework for the initial in vitro evaluation of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione as a potential anti-seizure agent. Positive results from these assays—specifically, a dose-dependent reduction of chemoconvulsant-induced seizure-like events in both MEA and acute slice preparations—would provide a strong rationale for advancing the compound to more complex studies.

Subsequent steps could include:

  • Patch-clamp electrophysiology to identify specific ion channel targets and detailed mechanisms.

  • Evaluation in organotypic slice cultures to assess effects on chronic epileptogenesis.[6]

  • Initial in vivo screening in acute seizure models in rodents (e.g., MES or 6 Hz tests).[1][4]

By following these structured and validated protocols, researchers can efficiently and reliably characterize the anti-seizure potential of novel pyrrolidine-2,5-dione derivatives, accelerating the path toward new therapies for epilepsy.

References

  • Grainger, A. I., King, M. C., Nagel, D. A., et al. (2018). In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. Frontiers in Neuroscience, 12, 590. [Link]

  • Gorji, A., & Speckmann, E. J. (2022). Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE. Epilepsia Open, 7(S1), S50-S69. [Link]

  • Galanopoulou, A. S., Löscher, W., & Miziak, B. (2024). Cell culture models for epilepsy research and treatment. Open Exploration, 2, 1-15. [Link]

  • Avoli, M., & de Curtis, M. (2011). Models of drug-induced epileptiform synchronization in vitro. Epilepsy Research, 97(3), 229-239. [Link]

  • de Groot, M. W., et al. (2021). Novel test strategies for in vitro seizure liability assessment. Expert Opinion on Drug Safety, 20(3), 297-310. [Link]

  • Stafstrom, C. E., & Khosravani, H. (2021). How do we use in vitro models to understand epileptiform and ictal activity? A report of the TASK1-WG4 group of the ILAE/AES Joint Translational Task Force. Epilepsia, 62 Suppl 2, S54-S68. [Link]

  • Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(10), 2289. [Link]

  • Halliwell, R. (2023). Cerebral Organoids to Model Seizures. Axion BioSystems Coffee Break Webinar. [Link]

  • Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. [Link]

  • Riva, G., et al. (2024). Ex Vivo Organotypic Brain Slice Models for Glioblastoma: A Systematic Review. Cancers, 16(11), 2056. [Link]

  • Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1573. [Link]

  • Kamiński, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(19), 11860. [Link]

  • Wróbel, D., et al. (2023). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Pharmaceuticals, 16(10), 1459. [Link]

  • de Souza, M. V. N., et al. (2014). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. Medicinal Chemistry Research, 23, 4211–4218. [Link]

  • Zagaja, M., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5469. [Link]

  • Kamiński, K., et al. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 16(10), 5439-5452. [Link]

  • Moilanen, A. (2023). Kainic acid-induced seizures in vitro and ex vivo as a model of epilepsies. Tampere University. [Link]

  • Wróbel, D., et al. (2023). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Pharmaceuticals, 16(10), 1459. [Link]

  • Kamiński, K., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(19), 11860. [Link]

  • Stein, M. A., et al. (2019). Regulation of chemoconvulsant-induced seizures by store-operated Orai1 channels. The Journal of Physiology, 597(19), 5005-5022. [Link]

  • Bakherad, S. T., et al. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 16, 219-227. [Link]

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathway of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and in-depth analysis of the mass spectrometric fragmentation pattern of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione, a succinimide derivative of potential interest in medicinal chemistry. Understanding the fragmentation behavior of this molecule is critical for its unambiguous identification, structural elucidation, and quantitation in complex matrices. We present a systematic approach using positive mode electrospray ionization tandem mass spectrometry (ESI-MS/MS) to generate and interpret the product ion spectrum. The methodologies and insights detailed herein are designed to be a practical guide for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction: The "Why" Behind the Method

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Pyrrolidine-2,5-dione (succinimide) derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, exhibiting bioactivities such as anticonvulsant properties.[1] Mass spectrometry, particularly tandem MS (MS/MS), stands as a powerful and indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[2]

The choice of Electrospray Ionization (ESI) is predicated on its ability to gently generate intact protonated molecules ([M+H]⁺) of moderately polar compounds like our target analyte into the gas phase with high efficiency and minimal in-source fragmentation.[2] This "soft" ionization technique is crucial for establishing the correct precursor ion for subsequent fragmentation analysis. Collision-Induced Dissociation (CID) is then employed to systematically break the precursor ion, generating a reproducible fragmentation pattern that serves as a structural fingerprint. The resulting product ions provide critical clues to the molecule's substructures, allowing for confident identification and differentiation from isomers. This application note aims to demystify this process for the target molecule, providing both a step-by-step protocol and the fundamental rationale behind the observed fragmentation.

Experimental Protocol: A Self-Validating Workflow

This section details the complete workflow, from sample preparation to data acquisition. The parameters have been optimized for robustness and reproducibility.

Materials and Reagents
  • Analyte: 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione (Purity ≥98%)

  • Solvents: Acetonitrile (ACN, LC-MS Grade), Water (LC-MS Grade), Formic Acid (FA, ≥99%)

  • Equipment: Calibrated analytical balance, volumetric flasks, micropipettes, vortex mixer, sonicator, autosampler vials.

Sample Preparation

The goal is to prepare a dilute, ionized sample suitable for direct infusion to maximize signal stability during method development.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione and dissolve it in 1.0 mL of ACN in a clean glass vial.

  • Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the primary stock solution into 990 µL of 50:50 (v/v) ACN/Water. Then, take 100 µL of this intermediate solution and add it to 900 µL of 50:50 ACN/Water.

  • Infusion Solution (1 µg/mL with 0.1% FA): To the final working solution, add formic acid to a final concentration of 0.1% (v/v). This step is critical for promoting protonation at the basic nitrogen sites, thereby enhancing the [M+H]⁺ signal in positive ion mode ESI.

  • Final Check: Vortex the solution for 30 seconds and sonicate for 2 minutes to ensure complete dissolution and homogeneity before transferring to an autosampler vial for analysis.

Mass Spectrometry Instrumentation and Parameters

The following parameters are a robust starting point for a typical triple quadrupole or Q-TOF mass spectrometer. Instrument-specific optimization may be required.

Table 1: Optimized Mass Spectrometer Parameters

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)Optimal for moderately polar analytes; provides soft ionization to preserve the precursor ion.
Polarity PositiveThe secondary amine and amide functionalities are readily protonated.
Capillary Voltage 3.5 kVBalances ionization efficiency with the prevention of in-source discharge or fragmentation.
Cone/Nozzle Voltage 30 VA slightly elevated voltage to facilitate ion sampling and desolvation without inducing fragmentation.
Source Temperature 120 °CAssists in the desolvation of ESI droplets.
Desolvation Temp. 350 °CEnsures complete solvent evaporation from the ions entering the mass analyzer.
Desolvation Gas Flow 600 L/hr (Nitrogen)Efficiently removes solvent vapor from the ion source, improving ion transmission.
Infusion Flow Rate 5 µL/minProvides a stable and continuous ion signal for method development and fragmentation analysis.
Analyzer Mode MS1 Scan & Product Ion ScanMS1 for precursor identification; Product Ion Scan for fragmentation analysis.
MS1 Scan Range m/z 50 - 500Covers the expected mass of the precursor ion and potential low-mass fragments.
Precursor Ion (m/z) 221.09This is the target ion for MS/MS fragmentation, corresponding to [C₁₁H₁₂N₂O₃+H]⁺.[3]
Collision Gas ArgonAn inert and efficient gas that provides controlled energy transfer for CID.
Collision Energy (CE) 10 - 40 eV (Ramped)A range of energies is used to observe the full spectrum of both low- and high-energy fragments.
Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation stock 1. Prepare 1 mg/mL Stock Solution working 2. Dilute to 1 µg/mL Working Solution stock->working infusion 3. Acidify to 0.1% FA for Infusion working->infusion ms1 4. MS1 Full Scan: Identify Precursor [M+H]⁺ (m/z 221.09) infusion->ms1 Direct Infusion ms2 5. MS/MS Analysis: Isolate & Fragment m/z 221.09 ms1->ms2 Select Precursor spectrum 6. Acquire Product Ion Spectrum ms2->spectrum pathway 7. Propose Fragmentation Pathways spectrum->pathway

Caption: Experimental workflow from sample preparation to fragmentation analysis.

Results and Discussion: Decoding the Fragmentation Pattern

Precursor Ion Identification

The initial MS1 full scan in positive ESI mode revealed a prominent ion at m/z 221.09. This corresponds precisely to the protonated molecule, [M+H]⁺, of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione (calculated monoisotopic mass for [C₁₁H₁₂N₂O₃+H]⁺: 221.0921 Da), confirming the successful ionization of the target analyte.[3] This ion was selected as the precursor for all subsequent MS/MS experiments.

MS/MS Spectrum and Fragment Ion Analysis

Collision-induced dissociation of the precursor ion at m/z 221.09 generated a rich and informative product ion spectrum. The major fragment ions and their proposed structures are detailed below. The relative abundances of these fragments will vary with collision energy, but the identified ions are consistently observed.

Table 2: Key Fragment Ions of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

Observed m/zProposed FormulaProposed Structure / Neutral Loss
221.09[C₁₁H₁₃N₂O₃]⁺Precursor Ion [M+H]⁺
123.07[C₇H₁₀NO]⁺Cleavage yielding the protonated 3-methoxyaniline moiety
108.06[C₇H₈O]⁺Loss of NH₂ radical from the m/z 123.07 fragment
99.04[C₄H₅NO₂]⁺Cleavage yielding the protonated succinimide ring moiety
95.05[C₆H₇O]⁺Loss of CH₃ from the m/z 108.06 fragment (demethylation)
Proposed Fragmentation Pathway

The fragmentation of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione is primarily driven by the cleavage of the most labile bonds, particularly the C-N bond linking the succinimide and phenylamino moieties. The proposed pathway is a logical cascade initiated by the protonation event.

G M [M+H]⁺ m/z 221.09 C₁₁H₁₃N₂O₃⁺ F123 m/z 123.07 C₇H₁₀NO⁺ (3-Methoxyanilinium) M->F123 Major Pathway (C-N Cleavage) F99 m/z 99.04 C₄H₅NO₂⁺ M->F99 Minor Pathway (C-N Cleavage) F108 m/z 108.06 C₇H₈O⁺ F123->F108 - •NH₂ F95 m/z 95.05 C₆H₇O⁺ F108->F95 - •CH₃

Caption: Proposed fragmentation pathway for protonated 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione.

Mechanistic Interpretation:

  • Formation of m/z 123.07 (The Dominant Pathway): The most characteristic and typically most abundant fragment is observed at m/z 123.07. This ion corresponds to protonated 3-methoxyaniline. Its formation arises from the cleavage of the C-N bond between the succinimide ring and the amino group. This is a highly favorable cleavage as it results in a stable, resonance-stabilized aromatic amine. This fragment is diagnostic for the 3-methoxyphenylamino substructure of the parent molecule.

  • Formation of m/z 99.04: A complementary and less abundant fragment can be observed at m/z 99.04. This corresponds to the protonated 3-aminopyrrolidine-2,5-dione portion of the molecule, resulting from the same C-N bond cleavage but with charge retention on the succinimide fragment.

  • Secondary Fragmentation of the Aromatic Ion: The highly stable 3-methoxyanilinium ion (m/z 123.07) can undergo further fragmentation at higher collision energies. A common pathway is the loss of an amino radical (•NH₂) to yield an ion at m/z 108.06. This can be followed by the radical loss of the methyl group (•CH₃) from the methoxy ether, resulting in a phenoxy-type cation at m/z 95.05.

Conclusion and Applications

The fragmentation pattern of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione under positive mode ESI-MS/MS conditions is predictable and provides high-confidence structural information. The key diagnostic fragment at m/z 123.07 confirms the presence of the 3-methoxyphenylamino moiety, while the ion at m/z 99.04 is characteristic of the succinimide core.

This detailed application note provides a validated protocol that can be readily adopted for:

  • Structure Verification: Confirming the identity of synthesized 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione and related analogues.

  • Metabolite Identification: Identifying metabolites where modifications have occurred on either the succinimide or the aromatic ring by observing the corresponding mass shifts in the fragment ions. For example, hydroxylation of the phenyl ring would shift the m/z 123.07 fragment to m/z 139.07.

  • Quantitative Analysis: Developing sensitive and selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for bioanalysis. The transition m/z 221.09 → 123.07 would serve as an excellent primary choice due to its high specificity and intensity.

The logical framework and detailed protocol serve as a template for investigating other novel small molecules, empowering researchers to leverage mass spectrometry to its full potential in the drug development pipeline.

References

  • Title: Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics Source: Journal of Mass Spectrometry via PubMed URL: [Link]

  • Title: 3-[(3-methoxyphenyl)amino]pyrrolidine-2,5-dione Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Natural Product Reports, Royal Society of Chemistry URL: [Link]

  • Title: 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione Source: Acta Crystallographica Section E, National Center for Biotechnology Information URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Maleimide-Amine Addition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing maleimide-amine addition reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this specific conjugation chemistry. As a senior application scientist with extensive field experience, I aim to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity of your work.

Introduction: The Maleimide-Amine Reaction in Bioconjugation

The Michael addition of an amine to a maleimide is a powerful tool in bioconjugation, though it is often overshadowed by the more rapid and widely used thiol-maleimide reaction. While the reaction with thiols is significantly faster at neutral pH, the reaction with primary and secondary amines becomes competitive and even favorable at pH values above 7.5.[1][2] This characteristic allows for a degree of pH-mediated control over the conjugation process.

However, harnessing the maleimide-amine reaction requires a delicate balance. The very conditions that favor amine addition—namely, alkaline pH—also accelerate the hydrolysis of the maleimide ring, which renders it unreactive.[2] This guide will provide you with the knowledge and tools to navigate this challenge and achieve successful and reproducible conjugations.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when approaching maleimide-amine chemistry.

Q1: What is the optimal pH for a maleimide-amine conjugation reaction?

A1: The optimal pH is a trade-off between amine reactivity and maleimide stability. Generally, a pH range of 8.0 to 9.0 is a good starting point for favoring the reaction with primary amines, such as the side chain of lysine residues.[3] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2] As the pH increases above 7.5, the reactivity of amines towards the maleimide increases.[1][2] However, it is crucial to be aware that the rate of maleimide hydrolysis also increases significantly at higher pH.[2] Therefore, the ideal pH will depend on the specific pKa of the amine and the stability of the maleimide derivative being used.

Q2: Can I perform a maleimide-amine conjugation in organic solvents?

A2: Yes, and it can be advantageous. In anhydrous organic solvents like DMSO or DMF, the competing hydrolysis reaction is eliminated, allowing for more flexibility in reaction conditions, such as the use of non-hindered organic bases to facilitate the reaction.[2] When working with biomolecules that have limited solubility in organic solvents, a co-solvent system can be employed. However, it is recommended that the organic solvent content does not exceed 10% of the final reaction volume to maintain protein structure and function.[2]

Q3: How can I improve the stability of my maleimide-amine conjugate?

A3: A key challenge with traditional maleimide conjugates is the potential for retro-Michael reactions, leading to dissociation of the conjugate.[2] One innovative and highly effective strategy to form a stable conjugate involves a two-step, one-pot reaction with dibromomaleimides.[4] First, a thiol is reacted with the dibromomaleimide, followed by the addition of an amine. The amine addition deactivates the maleimide, preventing further reactions and creating a stable aminothiomaleimide product.[4]

Q4: What are the most common side reactions to be aware of?

A4: The primary side reaction is the hydrolysis of the maleimide ring to a non-reactive maleamic acid.[2] Another significant side reaction, particularly when working with peptides or proteins with an N-terminal cysteine, is thiazine rearrangement. This intramolecular reaction involves the N-terminal amine attacking the succinimide ring formed after an initial thiol addition, and its rate increases with pH.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during maleimide-amine conjugations.

Problem Potential Cause Diagnostic Check Solution
Low or No Conjugation Yield Maleimide Hydrolysis: The maleimide reagent has degraded due to moisture or high pH before the amine could react.Analyze the maleimide reagent by HPLC or MS to check for the presence of hydrolysis products.Prepare fresh maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[5] Minimize the time the maleimide is in an aqueous, high-pH buffer.
Amine Protonation: The pH of the reaction is too low, resulting in a protonated and therefore less nucleophilic amine.Verify the pH of the reaction buffer.Increase the pH of the reaction buffer in increments (e.g., from 7.5 to 8.0, 8.5) while monitoring both the conjugation efficiency and the extent of maleimide hydrolysis.
Insufficient Molar Ratio: The concentration of the amine is too low to drive the reaction to completion, especially given the slower kinetics compared to thiol addition.Review the molar ratio of maleimide to amine in your experimental setup.Increase the molar excess of the amine-containing molecule. A 10:1 to 20:1 ratio of the labeling reagent to the protein is a common starting point for optimization.[5]
Presence of Multiple Products Incomplete Reaction and Hydrolysis: The reaction has not gone to completion, resulting in a mixture of starting materials, the desired conjugate, and hydrolyzed maleimide.Analyze the reaction mixture at different time points using HPLC or LC-MS to monitor the consumption of starting materials and the formation of products and byproducts.Optimize reaction time and temperature. While room temperature for a few hours to overnight is typical, gentle heating (e.g., 37°C) may accelerate the amine addition, but this must be balanced against the increased rate of hydrolysis.[6]
Reaction with Multiple Amine Sites: If your target molecule has multiple amine groups (e.g., lysine residues on a protein), you may be getting a heterogeneous mixture of conjugates.Use mass spectrometry to determine the distribution of the number of conjugated molecules per target molecule.This is an inherent challenge with amine-reactive chemistry. If site-specificity is critical, consider protein engineering to introduce a unique reactive handle or explore alternative conjugation strategies.
Conjugate Instability Retro-Michael Addition: The maleimide-amine adduct is dissociating over time.Monitor the purity of the purified conjugate over time in a relevant buffer (e.g., PBS at 37°C) using HPLC or LC-MS.Consider the dibromomaleimide strategy for a more stable linkage.[4] Alternatively, if using a traditional maleimide, investigate if post-conjugation hydrolysis of the succinimide ring (if applicable to your specific adduct) can stabilize the product.[7]

Experimental Protocols

General Protocol for Maleimide-Amine Conjugation in Aqueous Buffer

This protocol provides a starting point for the conjugation of a maleimide-functionalized molecule to a protein containing accessible amine groups (e.g., lysine residues).

  • Prepare the Protein Solution: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate-buffered saline (PBS), Tris, or HEPES, with the pH adjusted to the desired range (start with pH 8.0).[8] Degas the buffer to minimize oxidation if sensitive residues are present.[5]

  • Prepare the Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5]

  • Perform the Conjugation: Add the maleimide stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be below 10%.[2] A typical starting molar ratio of maleimide to protein is 10:1 to 20:1.[5]

  • Incubate: Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C.[9] The optimal time should be determined empirically.

  • Purification: Remove the excess, unreacted maleimide reagent and byproducts using gel filtration (e.g., a desalting column), dialysis, or HPLC.[5]

  • Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm the identity of the product.

Analytical Characterization

Accurate characterization of the conjugate is crucial for ensuring the quality and reproducibility of your results.

  • UV-Vis Spectroscopy: Can be used to determine the degree of labeling if the conjugated molecule has a distinct chromophore.

  • HPLC/UPLC: Reversed-phase or size-exclusion chromatography is essential for assessing the purity of the conjugate and separating it from unreacted starting materials and byproducts.

  • Mass Spectrometry (MS): Provides a definitive confirmation of the conjugate's identity by measuring its molecular weight. LC-MS is a powerful tool for analyzing the reaction mixture and identifying different products and byproducts.

  • NMR Spectroscopy: Can be used to elucidate the structure of the conjugate and identify the site of modification, particularly for smaller molecules and peptides.[4]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the key reactions and a typical experimental workflow.

Maleimide_Amine_Addition cluster_conditions Reaction Conditions cluster_product Product Maleimide Maleimide Adduct Maleimide-Amine Adduct Maleimide->Adduct Amine Amine (R-NH2) Amine->Adduct pH pH > 7.5 Competing_Reactions cluster_paths Reaction Pathways cluster_products Resulting Products Maleimide Maleimide Amine_Addition Amine Addition (Desired Reaction) Maleimide->Amine_Addition Hydrolysis Hydrolysis (Side Reaction) Maleimide->Hydrolysis Desired_Product Maleimide-Amine Adduct Amine_Addition->Desired_Product Side_Product Maleamic Acid (Inactive) Hydrolysis->Side_Product

Caption: Competing pathways in maleimide-amine reactions.

Experimental_Workflow A 1. Prepare Protein Solution (pH 8.0-9.0) C 3. Mix and Incubate (RT, 2h to overnight) A->C B 2. Prepare Maleimide Stock (Anhydrous DMSO/DMF) B->C D 4. Purify Conjugate (e.g., Gel Filtration) C->D E 5. Characterize (LC-MS, UV-Vis) D->E

Caption: A typical experimental workflow for maleimide-amine conjugation.

References

  • BenchChem. (2025). Troubleshooting low yield in maleimide conjugation reactions. BenchChem Technical Support Center.
  • Wall, A., Wills, A. G., Forte, N., Bahou, C., Bonin, L., Nicholls, K., Ma, M. T., Chudasama, V., & Baker, J. R. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(40), 11455–11460. [Link]

  • BenchChem. (n.d.).
  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289–302.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Off-Target Reactions of Maleimide Linkers. BenchChem.
  • Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11, 11455-11460.
  • Barradas, R. G., Fletcher, S., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(10), 1400–1404.
  • Spanka, M., et al. (2021). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
  • Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 282, 101-109.
  • Jones, M. W., et al. (2022).
  • ResearchGate. (n.d.). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
  • UCL Discovery. (n.d.).
  • Kowol, C. R., et al. (2021). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie, 133(1), 235-239.
  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates.
  • ResearchGate. (n.d.). Chemical characterization of the force-induced hydrolysis of the....
  • Mayr, H., et al. (2010). Nucleophilic Reactivities of Imide and Amide Anions. The Journal of Organic Chemistry, 75(13), 4345-4354.
  • Kalia, J., & Raines, R. T. (2010). Catalysis of imido-group hydrolysis in a maleimide conjugate. Bioorganic & Medicinal Chemistry Letters, 20(2), 534-536.

Sources

Technical Support Center: Stabilizing 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound in solution. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

I've observed a color change in my stock solution of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione. What could be the cause?

A color change, typically to a yellow or brown hue, is a common indicator of degradation. This is most likely due to the oxidation of the (3-methoxyphenyl)amino moiety of the molecule. Aniline and its derivatives are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or the presence of trace metal contaminants.[1] This process can lead to the formation of colored impurities such as nitrobenzenes or benzoquinones.

My compound seems to be losing potency over time in my aqueous assay buffer. What is the likely degradation pathway?

Beyond oxidation, the other primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the pyrrolidine-2,5-dione (succinimide) ring. This is a common degradation route for succinimide-containing compounds, leading to the formation of a ring-opened succinamic acid derivative.[2][3] This hydrolysis can be catalyzed by both acidic and basic conditions.

What are the primary factors that influence the stability of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione in solution?

The stability of this compound is primarily influenced by a combination of factors:

  • pH: Both acidic and basic conditions can accelerate the hydrolysis of the succinimide ring.

  • Solvent: The choice of solvent can impact both the rate of hydrolysis and oxidation. Protic solvents, especially water, can participate in hydrolysis.

  • Oxygen: The presence of dissolved oxygen can promote the oxidation of the aniline moiety.

  • Light: Exposure to light, particularly UV light, can trigger photodegradation of the aniline portion of the molecule.

  • Temperature: Elevated temperatures will generally increase the rate of all degradation reactions.

  • Metal Ions: Trace metal ions can catalyze oxidative degradation.

Troubleshooting Guide: Investigating Degradation

If you suspect your compound is degrading, a systematic approach is necessary to identify the cause and implement a solution. We recommend a forced degradation study, a process used to intentionally stress the compound to rapidly identify potential degradation pathways and products.[4][5][6][7]

Workflow for a Forced Degradation Study

This workflow will help you pinpoint the cause of degradation in your specific experimental setup.

Caption: A systematic workflow for conducting a forced degradation study.

Step-by-Step Protocol for Forced Degradation Study

Objective: To identify the primary degradation pathways for 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione in your experimental system.

Materials:

  • 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

  • Your primary solvent (e.g., DMSO, Ethanol)

  • Your aqueous buffer

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC-grade water, acetonitrile, and formic acid (for LC-MS)

  • LC-MS system

Procedure:

  • Prepare a stock solution of your compound at a known concentration (e.g., 10 mM) in your primary solvent.

  • Create experimental solutions by diluting the stock solution into your aqueous buffer to your typical working concentration.

  • Aliquot the experimental solution into separate, clearly labeled vials for each stress condition. Include a control sample stored under ideal conditions (e.g., -20°C, protected from light).

  • Apply stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Stress: Add an equal volume of 3% H₂O₂.

    • Thermal Stress: Place the vial in a controlled temperature environment (e.g., 60°C).

    • Photolytic Stress: Expose the solution to a calibrated light source (e.g., a photostability chamber with UV and visible light).

  • Incubate the stressed samples for a defined period (e.g., 24 hours). If significant degradation is observed earlier, the time can be shortened. The goal is to achieve 5-20% degradation.[8]

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples (including the control) by LC-MS/MS.[9][10][11] This will allow you to separate the parent compound from its degradation products and tentatively identify the degradants based on their mass-to-charge ratio.

Preventative Measures: Best Practices for Handling and Storage

Based on the likely degradation pathways, the following best practices are recommended to maintain the stability of your 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione solutions.

Recommended Solvents and Buffers
Solvent/Buffer ComponentRecommendationRationale
Primary Stock Solution Anhydrous DMSO or EthanolMinimizes water content, reducing the risk of hydrolysis.
Aqueous Buffer System Phosphate or citrate bufferProvides good buffering capacity in the neutral to slightly acidic pH range.
pH of Aqueous Solutions pH 6.0 - 7.0This pH range is a good starting point to minimize both acid- and base-catalyzed hydrolysis of the succinimide ring.
Additives Consider adding an antioxidant like L-ascorbic acidCan help to mitigate oxidative degradation of the aniline moiety, especially in long-term experiments.[12]
Optimal Storage Conditions
ConditionRecommendationRationale
Temperature -20°C or -80°C for long-term storageLow temperatures significantly slow down the rates of all chemical reactions.
Light Exposure Store in amber vials or wrap vials in aluminum foilProtects the compound from light-induced degradation.
Atmosphere Purge solutions with an inert gas (e.g., argon or nitrogen) before sealing and storingRemoves dissolved oxygen, a key initiator of oxidation.[12]

Understanding the Degradation Pathways

The following diagrams illustrate the two primary degradation pathways for 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione.

Hydrolysis_Pathway Parent 3-[(3-Methoxyphenyl)amino] pyrrolidine-2,5-dione Degradant Succinamic Acid Derivative (Ring-Opened) Parent->Degradant H2O (Acid or Base Catalyzed)

Caption: Hydrolytic degradation of the succinimide ring.

Oxidation_Pathway Parent 3-[(3-Methoxyphenyl)amino] pyrrolidine-2,5-dione Degradants Oxidized Products (e.g., Nitroso, Nitro, Quinone-type species) Parent->Degradants O2, Light, Metal Ions

Caption: Oxidative degradation of the aniline moiety.

By understanding the chemical liabilities of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione and implementing these preventative and troubleshooting strategies, you can ensure the integrity of your experimental results.

References

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). ResearchGate. [Link]

  • Oxidation-dependent Inactivation of Aryl Sulfotransferase IV by Primary N-hydroxy Arylamines During in Vitro Assays. (n.d.). PubMed. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. (n.d.). PMC. [Link]

  • A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. (2021). ResearchGate. [Link]

  • A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. (n.d.). ACS Publications. [Link]

  • A reasonable mechanism for N-Substituted succinimide synthesis in hot water. (n.d.). scinapse. [Link]

  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017). The Royal Society of Chemistry. [Link]

  • One Pot Green Synthesis of N- substituted Succinimide. (n.d.). International Journal of Chemical and Physical Sciences. [Link]

  • Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. (n.d.). PubMed. [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015). ACS Publications. [Link]

  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017). ResearchGate. [Link]

  • The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. (n.d.). NIH. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). PubMed. [Link]

  • 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. (n.d.). gsrs. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). PMC. [Link]

  • Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway. (2022). PubMed. [Link]

  • Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). Stack Exchange. [Link]

  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017). PubMed. [Link]

  • OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE. (1965). PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. (2025). ResearchGate. [Link]

  • Synthesis of functionalized 3-amino-pyrrolidine-2,5-diones through an aliphatic acid silver mediated oxidative post-GBB modification reaction. (2024). Scilit. [Link]

  • 3-Aminopyrrolidine-2,5-dione hydrochloride 1g. (n.d.). Dana Bioscience. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

  • Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). Technology Networks. [Link]

Sources

Validation & Comparative

A Comparative Guide to Voltage-Gated Sodium Channel Blockers: Profiling Pyrrolidine-2,5-dione Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Voltage-gated sodium channels (Navs) are fundamental players in the physiology of excitable cells, responsible for the initiation and propagation of action potentials in neurons, muscle cells, and cardiac tissue.[1][2] Their critical role makes them a well-established and highly valuable target for therapeutic intervention in a range of disorders, including epilepsy, neuropathic pain, cardiac arrhythmias, and local anesthesia.[3][4] The pharmacopoeia of Nav channel blockers is dominated by drugs discovered through empirical means, which, while effective, often lack subtype selectivity, leading to a narrow therapeutic window and significant side effects.[3]

This guide provides a comparative analysis of an emerging class of compounds built on the pyrrolidine-2,5-dione scaffold against established, clinically utilized voltage-gated sodium channel blockers such as Lidocaine, Carbamazepine, and Lamotrigine. While direct, extensive experimental data for the specific compound 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione is limited in publicly accessible literature, we will analyze its structural class based on published data for closely related analogues. This approach allows us to project its potential profile and understand the therapeutic promise of this chemical family.

We will delve into the mechanisms of action, compare performance based on available preclinical data, and provide detailed experimental protocols for the evaluation of such compounds, offering researchers a robust framework for their own discovery and development programs.

Section 1: The Molecular Target - Voltage-Gated Sodium Channels (Navs)

Voltage-gated sodium channels are transmembrane proteins that cycle through several conformational states to control the flow of sodium ions (Na+) across the cell membrane.[1] Understanding these states is paramount, as most therapeutic agents exhibit "state-dependent" binding, preferentially targeting one conformation over others.

  • Structure: Mammalian Nav channels consist of a large, pore-forming α-subunit associated with one or two smaller auxiliary β-subunits.[1] The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment acts as the voltage sensor, while the loop between S5 and S6 in each domain lines the ion-conducting pore.

  • Conformational States:

    • Resting State: At negative membrane potentials, the channel is closed, but ready to be activated.

    • Open/Activated State: Upon membrane depolarization, the channel rapidly opens, allowing Na+ influx and the rising phase of the action potential. This state is transient.

    • Inactivated State: Almost immediately after opening, the channel enters a non-conductive, inactivated state, which is distinct from the resting state. This process is crucial for terminating the action potential and establishing the refractory period. Most clinically successful Nav channel blockers have a higher affinity for the inactivated state.[5][6]

Nav_Channel_States Resting Resting State Channel Closed Ready to open Open Open State Channel Open Na+ Influx Resting->Open Depolarization Inactivated Inactivated State Channel Closed Non-conductive Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery)

Caption: Conformational states of a voltage-gated sodium channel.

Section 2: Profiling the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione (succinimide) core is a privileged scaffold in medicinal chemistry, most famously represented by the anti-absence seizure drug ethosuximide. Recent research has explored derivatives of this scaffold for broader anticonvulsant and antinociceptive activities, often pointing towards a multi-target mechanism of action that includes the modulation of voltage-gated sodium channels.[7][8][9]

Studies on compounds like 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives have shown significant efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests.[8] These models are highly predictive of efficacy against focal and generalized tonic-clonic seizures, and activity in these tests strongly suggests a mechanism involving the blockade of Nav channels.[8] The most probable mechanism for these active compounds was determined to be an interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels.[8]

Similarly, derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione have demonstrated significant antinociceptive effects in models of tonic and neuropathic pain.[7][9] This analgesic action is consistent with the known role of Nav channels in pain signaling pathways. The multi-target profile of these compounds, potentially blocking both sodium and calcium channels, could offer a synergistic approach to dampening neuronal hyperexcitability.[9]

Based on this body of evidence, it is reasonable to hypothesize that 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione would also exhibit activity as a Nav channel blocker, with potential applications in epilepsy and neuropathic pain. The methoxyphenyl group may influence its lipophilicity, metabolic stability, and specific binding interactions within the channel pore, which must be determined experimentally.

Section 3: Established Voltage-Gated Sodium Channel Blockers - A Comparative Benchmark

A comparison with established drugs is essential to contextualize the potential of any new chemical entity.

  • Lidocaine: A local anesthetic and class Ib antiarrhythmic, Lidocaine is the prototypical use-dependent sodium channel blocker.[10] It rapidly binds to and dissociates from the Nav channel, showing a strong preference for both the open and inactivated states.[6][11] This kinetic profile makes it highly effective at blocking channels on rapidly firing neurons or cardiac cells while sparing those at normal firing rates, but its systemic use is limited by CNS toxicity.[1]

  • Carbamazepine: A cornerstone therapy for epilepsy and neuropathic pain, Carbamazepine functions by slowing the recovery of Nav channels from the inactivated state.[12][13] This effectively reduces the number of available channels, thereby suppressing sustained high-frequency neuronal firing characteristic of seizures.[12] Its action is highly voltage- and use-dependent.[14]

  • Lamotrigine: Another widely used antiepileptic drug, Lamotrigine also stabilizes the inactivated state of voltage-gated sodium channels, inhibiting the release of excitatory neurotransmitters like glutamate.[5][12][15] While effective for various seizure types, recent FDA warnings have highlighted a potential risk for cardiac arrhythmias, underscoring the critical need for assessing the cardiac sodium channel (Nav1.5) activity of new blockers.[15]

Section 4: Head-to-Head Comparison - Quantitative Data Summary

The following table summarizes key parameters for our compound class of interest against the established benchmarks. Data for the pyrrolidine-2,5-dione class is represented by the most active compound reported in a relevant study (Compound 6 from Słoczyńska et al., 2021) to provide a tangible point of comparison.[8]

Parameter Pyrrolidine-2,5-dione Derivative (Compound 6) Lidocaine Carbamazepine Lamotrigine
Chemical Class Substituted SuccinimideAmino AmideTricyclic IminostilbenePhenyltriazine
Primary Mechanism Blocks Nav (Site 2) & L-type Ca2+ channels[8]Blocks open and inactivated state Nav channels[11]Stabilizes inactivated state of Nav channels[12][13]Stabilizes inactivated state of Nav channels[5][12]
Primary Clinical Use Investigational (Anticonvulsant, Analgesic)[8]Local Anesthetic, Antiarrhythmic (Class Ib)[10][13]Epilepsy, Neuropathic Pain, Bipolar Disorder[5][13]Epilepsy, Bipolar Disorder[5][13]
Potency (Animal Model) MES ED₅₀: 68.3 mg/kg (mouse)[8]6 Hz ED₅₀: 28.2 mg/kg (mouse)[8]N/A (Used topically or via injection)MES ED₅₀: ~8-10 mg/kg (mouse)MES ED₅₀: ~2-5 mg/kg (mouse)
Selectivity Profile CNS-active; cardiac profile not fully reported.[8]Non-selective; significant CNS/cardiac effects on systemic exposure.[1]Primarily neuronal Nav channels, but can affect cardiac channels.[12]Primarily neuronal, but recent cardiac warnings issued.
Key Side Effects Profile Neurotoxicity (motor impairment) at higher doses in preclinical models.[8]Drowsiness, dizziness, paresthesia, cardiac depression, convulsions.[1]Dizziness, ataxia, drowsiness, diplopia, rash (SJS risk).[12]Dizziness, headache, rash (SJS risk), potential proarrhythmic effects.

Section 5: Experimental Corner - Methodologies for Evaluating Nav Channel Blockers

To rigorously characterize a novel compound like 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione, a systematic experimental approach is required.

Part 5.1: In Vitro Characterization - Electrophysiology

The gold standard for quantifying a compound's direct effect on ion channels is patch-clamp electrophysiology.[16] Automated patch-clamp (APC) systems like the SyncroPatch or IonWorks Quattro allow for higher throughput screening, while manual patch-clamp provides detailed mechanistic data.[10][17][18]

Ephys_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture stable cell line (e.g., HEK293 expressing Nav1.x) Harvest Harvest & prepare single-cell suspension Cell_Culture->Harvest Patch Establish whole-cell giga-ohm seal Harvest->Patch Record_Base Record baseline currents (Tonic Block) Patch->Record_Base Apply_Cmpd Apply compound at varying concentrations Record_Base->Apply_Cmpd Record_Drug Record currents in presence of drug Apply_Cmpd->Record_Drug State_Protocol Apply voltage protocols to assess state-dependence Record_Drug->State_Protocol Analyze Measure peak current inhibition Record_Drug->Analyze Analyze_State Analyze shift in voltage-dependence State_Protocol->Analyze_State Dose_Response Fit dose-response curve (Calculate IC50) Analyze->Dose_Response

Caption: Workflow for electrophysiological characterization of a Nav channel blocker.

Protocol: Determining IC₅₀ and State-Dependence via Whole-Cell Patch Clamp

  • Objective: To quantify the potency of a test compound and determine its affinity for the resting versus the inactivated state of the channel.

  • Rationale: This protocol uses specific voltage steps to preferentially populate either the resting or the inactivated channel pools before measuring the extent of block, revealing the compound's mechanism.

  • Methodology:

    • Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the human Nav subtype of interest (e.g., Nav1.7 for pain, Nav1.2 for epilepsy, Nav1.5 for cardiac safety).

    • Recording Setup: Establish a whole-cell patch-clamp configuration. Use appropriate internal (pipette) and external solutions to isolate sodium currents.

    • Resting State Protocol:

      • Hold the cell at a very negative potential (e.g., -120 mV) to ensure all channels are in the resting state.

      • Apply a brief depolarizing pulse (e.g., to 0 mV) to elicit a peak sodium current.

      • Apply the test compound and repeat the pulse. The reduction in peak current reflects the tonic block (affinity for the resting state).

    • Inactivated State Protocol:

      • Hold the cell at a more depolarized potential (e.g., -70 mV) for a prolonged period (e.g., 500 ms) to accumulate channels in the inactivated state.

      • Apply the same test pulse (to 0 mV).

      • Apply the test compound and repeat this protocol. The reduction in current reflects the block of inactivated-state channels.

    • Dose-Response: Repeat steps 3 and 4 across a range of compound concentrations (e.g., 1 nM to 100 µM).

    • Analysis: For each state, plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value. A significantly lower IC₅₀ for the inactivated state protocol confirms state-dependent binding.

Part 5.2: In Vivo Efficacy Assessment - Preclinical Models

Animal models are essential for evaluating a compound's therapeutic potential in a complex biological system, providing data on efficacy, pharmacokinetics, and tolerability.[19][20][21]

InVivo_Workflow cluster_prep Pre-Study cluster_study Study Execution cluster_analysis Data Analysis Acclimate Acclimatize animals (e.g., mice, rats) Baseline Determine baseline seizure threshold or pain response Acclimate->Baseline Group Randomize into vehicle and drug treatment groups Baseline->Group Administer Administer compound (e.g., i.p., p.o.) Group->Administer Challenge Induce seizure (MES) or pain stimulus Administer->Challenge Observe Observe & score endpoint (e.g., seizure protection, paw withdrawal) Challenge->Observe Quantify Quantify % protection or change in response Observe->Quantify ED50 Calculate ED50 (effective dose for 50% of subjects) Quantify->ED50

Caption: General workflow for in vivo efficacy testing (e.g., MES model).

Protocol: Maximal Electroshock (MES) Seizure Model

  • Objective: To assess the anticonvulsant activity of a test compound against generalized tonic-clonic seizures.

  • Rationale: The MES test induces a stereotyped seizure pattern that is reliably blocked by drugs that inhibit voltage-gated sodium channels and prevent seizure spread.[8]

  • Methodology:

    • Animal Preparation: Use adult male mice or rats.

    • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection). Allow for an appropriate pre-treatment time based on expected pharmacokinetics (typically 30-60 minutes).

    • Stimulation: Apply a brief, high-frequency electrical stimulus through corneal or ear-clip electrodes (e.g., 50 mA, 60 Hz, 0.2 seconds in mice).

    • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THE). The full extension of the hindlimbs is the endpoint.

    • Endpoint: An animal is considered "protected" if it does not exhibit THE.

    • Analysis: Test several dose groups to determine the dose at which 50% of the animals are protected (the ED₅₀). This value is a key measure of anticonvulsant potency.

Section 6: Synthesis and Future Directions

The comparison between emerging pyrrolidine-2,5-dione derivatives and established Nav channel blockers reveals a clear path forward for drug development. While established drugs like Carbamazepine and Lamotrigine are effective, they are limited by a lack of subtype selectivity that contributes to their side-effect profiles, including the potential for cardiac events.[3]

The pyrrolidine-2,5-dione scaffold represents a promising starting point for developing next-generation therapeutics.[8][9] The data on related analogues suggest a strong potential for anticonvulsant and analgesic activity, likely mediated through Nav channel blockade.[7][8] The key challenge and opportunity lie in optimizing this scaffold to achieve:

  • Subtype Selectivity: Engineering molecules that preferentially block neuronal subtypes (e.g., Nav1.1, 1.2, 1.6, 1.7) over the cardiac subtype (Nav1.5) is the principal goal for improving safety.[1]

  • Improved Pharmacokinetics: Fine-tuning the structure to optimize absorption, distribution, metabolism, and excretion (ADME) properties is crucial for clinical success.

  • Multi-Target Synergy: The potential for dual blockade of Nav and Cav channels, as suggested by preclinical data, could offer a superior efficacy profile for complex disorders like neuropathic pain.[8][9]

Further investigation of specific compounds like 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione using the rigorous in vitro and in vivo methodologies outlined in this guide is essential. Such studies will elucidate its precise mechanism, potency, and selectivity, determining its ultimate potential as a valuable new therapeutic agent.

References

  • Mood stabilizer - Wikipedia. [Link]

  • Harmer, A. R., et al. (2024). An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. PMC - PubMed Central.
  • Bagai, R., et al. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • England, S., & de Groot, M. J. (2009). Subtype-selective targeting of voltage-gated sodium channels. PMC - PubMed Central. [Link]

  • Selected sodium channel blockers. | Download Scientific Diagram.
  • Antiepileptic Drugs: Sodium Channel Blockers. (2024). JoVE. [Link]

  • Lin, W., et al. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels. PMC - NIH. [Link]

  • Voltage-gated Sodium Channel Blockers Products. Bio-Techne. [Link]

  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed. [Link]

  • O'Leary, M. E. (2013). Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels. NIH. [Link]

  • Słoczyńska, K., et al. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain.
  • Effect of lamotrigine on Na(v)1.4 voltage-gated sodium channels. PubMed. [Link]

  • Li, Q., et al. (2020). Animal Models of Epilepsy: A Phenotype-oriented Review. PMC - PubMed Central. [Link]

  • Understanding Sodium Channel Blockers: Mechanisms, Applications, and Medical. Prime Scholars. [Link]

  • Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC - PubMed Central. [Link]

  • Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. PubMed Central. [Link]

  • lamotrigine promotes heterogenous cardiac conduction slowing and reentrant ventricular tachycardia. (2023). American Epilepsy Society.
  • The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses. PubMed Central.
  • Sidedness of carbamazepine accessibility to voltage-gated sodium channels. PubMed. [Link]

  • Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. [Link]

  • Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels | Request PDF. ResearchGate. [Link]

  • Editorial: Epileptic seizure disorders in animal models: advances in translational approaches. (2024). Frontiers. [Link]

  • Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels. PMC - NIH. [Link]

  • Structural Advances in Voltage-Gated Sodium Channels. Frontiers. [Link]

  • Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System. Frontiers. [Link]

  • Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. MDPI. [Link]

  • Sodium Channel Blockers: Types, Benefits, and Side Effects. (2024). Healthline. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC - NIH. [Link]

  • Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. PubMed. [Link]

  • Epilepsy-Induced High Affinity Blockade of the Cardiac Sodium Current I Na by Lamotrigine; A Potential for Acquired Arrythmias. MDPI. [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]

  • Animal Models of Epilepsy. (2020). 2020, Volume 1 - Issue 3. [Link]

  • The Position of the Fast-Inactivation Gate during Lidocaine Block of Voltage-gated Na + Channels. Rockefeller University Press. [Link]

  • Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. ScienceOpen. [Link]

  • Animal models of epilepsy: use and limitations. (2014). Dove Medical Press. [Link]

  • The Sodium Channel as a Target for Local Anesthetic Drugs. (2011). Frontiers. [Link]

  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. PubMed. [Link]

  • What are Sodium channels blockers and how do they work?. (2024). Patsnap Synapse. [Link]

  • Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione
Reactant of Route 2
3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。